molecular formula C19H16F2N2O2S B2620605 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea CAS No. 2380178-33-4

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea

Cat. No.: B2620605
CAS No.: 2380178-33-4
M. Wt: 374.41
InChI Key: GADROFQPSRXTHZ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydroxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluoroaniline with an isocyanate derivative to form the urea linkage. The hydroxyphenyl and thiophene groups are introduced through subsequent reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the urea linkage would produce primary amines.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamate
  • 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiourea

Uniqueness

1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and thiophene groups enhances its potential for diverse applications, distinguishing it from similar compounds .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-14-3-1-4-15(21)18(14)23-19(25)22-11-16(24)12-6-8-13(9-7-12)17-5-2-10-26-17/h1-10,16,24H,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADROFQPSRXTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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